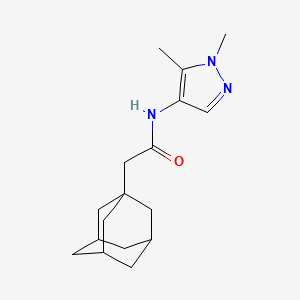![molecular formula C17H12F4N4O B4337598 5-cyclopropyl-7-(difluoromethyl)-N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4337598.png)
5-cyclopropyl-7-(difluoromethyl)-N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Übersicht
Beschreibung
5-cyclopropyl-7-(difluoromethyl)-N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions often include the use of acetic acid or trifluoroacetic acid to achieve regioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to less oxidized forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Biology: : It might be used as a tool compound in biochemical studies to understand biological pathways.
Chemistry: : It could serve as a building block for the synthesis of more complex molecules.
Industry: : It might find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It could interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structural features, such as the cyclopropyl group and the difluoromethyl group Similar compounds might include other pyrazolo[1,5-a]pyrimidines with different substituents
List of Similar Compounds
5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(3-fluorophenyl)-1-pyrrolidinyl]methanone
Eigenschaften
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O/c18-9-3-4-10(19)12(5-9)23-17(26)13-7-15-22-11(8-1-2-8)6-14(16(20)21)25(15)24-13/h3-8,16H,1-2H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLTUKPFICLAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE](/img/structure/B4337519.png)
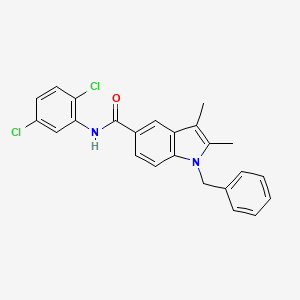
![2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)ACETAMIDE](/img/structure/B4337532.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337550.png)
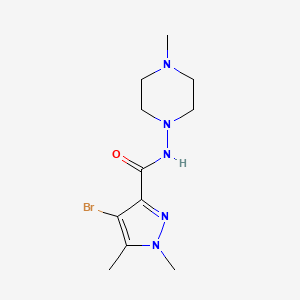
![5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4337562.png)
![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4337580.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4337583.png)
![4-chloro-5-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4337589.png)
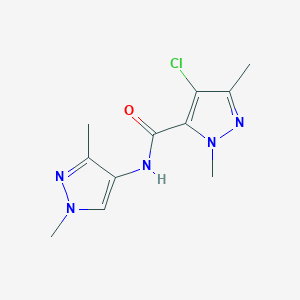
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337595.png)
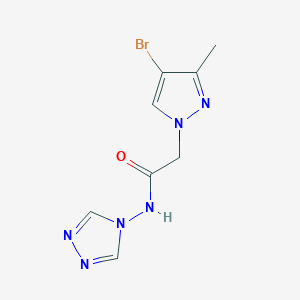
![4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B4337603.png)
